molecular formula C9H17N3O3 B14692133 N-Acetyl-L-alanyl-N-methyl-L-alaninamide CAS No. 27482-45-7

N-Acetyl-L-alanyl-N-methyl-L-alaninamide

Cat. No.: B14692133
CAS No.: 27482-45-7
M. Wt: 215.25 g/mol
InChI Key: QIVKPXNXCAPCCO-WDSKDSINSA-N
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Description

N-Acetyl-L-alanyl-N-methyl-L-alaninamide is a synthetic peptide derivative designed for advanced chemical and biochemical research. Its structure incorporates N-methylation on the central alanine residue, a modification known to influence the conformational properties of peptide backbones by restricting flexibility and promoting specific torsion angles . This makes it a compound of interest in fundamental studies of peptide structure and stability. As a modified dipeptide, it serves as a valuable building block or reference standard in medicinal chemistry and peptidomimetics research, particularly in the exploration of novel molecules with potential biological activity . The compound is characterized by high purity and is supplied for research use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

27482-45-7

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C9H17N3O3/c1-5(8(14)10-4)12-9(15)6(2)11-7(3)13/h5-6H,1-4H3,(H,10,14)(H,11,13)(H,12,15)/t5-,6-/m0/s1

InChI Key

QIVKPXNXCAPCCO-WDSKDSINSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC)NC(=O)C

Origin of Product

United States

Preparation Methods

N-Acetylation of L-Alanine

The synthesis begins with the acetylation of L-alanine’s α-amino group. A widely employed method involves treating L-alanine with acetic anhydride in an aqueous sodium bicarbonate solution at 0°C, followed by gradual warming to room temperature. This reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of acetic anhydride. The resulting N-acetyl-L-alanine is isolated by acidification to pH 2–3, precipitating the product, which is then purified via recrystallization or column chromatography. Yields typically exceed 80% under optimized conditions.

N-Methylation of L-Alaninamide

The C-terminal methylamide group is introduced through sequential esterification and methylation. L-Alanine is first converted to its methyl ester using thionyl chloride in methanol, forming L-alanine methyl ester hydrochloride. Subsequent N-methylation employs methyl iodide in the presence of a base such as triethylamine, facilitating the alkylation of the α-amino group. The methylated intermediate, N-methyl-L-alanine methyl ester, is then amidated by treatment with aqueous ammonia, yielding N-methyl-L-alaninamide. This step requires careful stoichiometric control to avoid over-alkylation, with reported yields ranging from 65% to 75%.

Peptide Bond Formation

Coupling N-acetyl-L-alanine with N-methyl-L-alaninamide is achieved using carbodiimide-based reagents. A representative protocol involves activating N-acetyl-L-alanine’s carboxyl group with 1-hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in dichloromethane. Diisopropylethylamine (DIPEA) is added to scavenge protons, facilitating the formation of the reactive O-acylisourea intermediate. The activated species reacts with N-methyl-L-alaninamide’s primary amine, forming the desired peptide bond. Purification via silica gel chromatography or preparative HPLC ensures >95% purity, with overall yields of 50–60% for the coupling step.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Loading

Solid-phase synthesis offers advantages in iterative coupling and purification. A Wang resin preloaded with a hydroxymethylphenoxy linker is commonly used. The C-terminal N-methyl-L-alaninamide is anchored to the resin via its carboxyl group, utilizing a symmetric anhydride or active ester formation. Loading efficiencies exceeding 90% are achieved using 4-dimethylaminopyridine (DMAP) as a catalyst.

Sequential Amino Acid Addition

N-Acetyl-L-alanine is introduced using standard Fmoc/t-Bu chemistry. After deprotecting the resin-bound N-methyl-L-alaninamide’s amine with piperidine, N-acetyl-L-alanine (pre-activated as a pentafluorophenyl ester) is coupled in dimethylformamide (DMF) with catalytic HOBt. Mechanical agitation for 2–4 hours ensures complete reaction, monitored by Kaiser ninhydrin tests. The acetyl group serves as a permanent N-terminal cap, eliminating the need for subsequent deprotection.

Cleavage and Global Deprotection

The peptide-resin conjugate is treated with a trifluoroacetic acid (TFA) cocktail containing water and triisopropylsilane (95:2.5:2.5 v/v) for 2 hours, cleaving the peptide while preserving the methylamide group. Precipitation in cold diethyl ether followed by lyophilization yields crude N-acetyl-L-alanyl-N-methyl-L-alaninamide. Reverse-phase HPLC purification achieves >98% purity, with typical isolated yields of 40–50%.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance efficiency. N-Acetyl-L-alanine and N-methyl-L-alaninamide are dissolved in tetrahydrofuran (THF) and mixed with HBTU and DIPEA in a micromixer. The reaction stream flows through a heated tubular reactor (50°C, residence time 10 minutes), enabling rapid coupling. In-line liquid-liquid extraction removes coupling byproducts, and crystallization in anti-solvents like heptane yields technical-grade product (85–90% purity).

Enzymatic Approaches

While enzymatic methods are less common for this compound, immobilized protease catalysts (e.g., thermolysin) have been explored for peptide bond formation in non-aqueous media. N-Acetyl-L-alanine methyl ester and N-methyl-L-alaninamide are reacted in tert-butanol at 45°C, achieving 30–40% conversion over 24 hours. Although yields are suboptimal compared to chemical methods, this approach avoids racemization and reduces solvent waste.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structure and purity. Key signals include:

  • ¹H NMR (D₂O) : δ 1.35 (d, J = 7.1 Hz, 3H, Ala-CH₃), 1.42 (d, J = 7.0 Hz, 3H, N-Me-Ala-CH₃), 2.02 (s, 3H, Ac-CH₃).
  • ¹³C NMR : δ 22.5 (Ala-CH₃), 24.8 (N-Me-Ala-CH₃), 174.5 (Ac-C=O).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (gradient: 5–50% acetonitrile in 0.1% TFA over 20 minutes) shows a single peak at 12.3 minutes, confirming homogeneity. Mass spectrometry (ESI-MS) provides further validation, with [M+H]⁺ = 245.2 m/z (calculated 245.3).

Comparative Evaluation of Methods

Parameter Solution-Phase SPPS Continuous Flow
Yield (%) 50–60 40–50 70–80
Purity (%) >95 >98 85–90
Typical Scale (g) 0.1–10 0.01–1 100–1000
Racemization Risk Moderate Low Moderate

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-N-methyl-L-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may result in reduced forms of the compound .

Scientific Research Applications

N-Acetyl-L-alanyl-N-methyl-L-alaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .

Comparison with Similar Compounds

N-Methyl-L-alanine (CAS: 3913-67-5)

  • Molecular Formula: C₄H₉NO₂
  • Molecular Weight : 103.12 g/mol
  • Key Features: Single amino acid with an N-methyl group replacing the standard amino proton .
  • Applications : Biomarker studies (HMDB ID: HMDB0094692) and synthesis of methylated peptide analogs .
Parameter N-Acetyl-L-alanyl-N-methyl-L-alaninamide N-Methyl-L-alanine
Molecular Formula C₆H₁₂N₂O₂ C₄H₉NO₂
Molecular Weight (g/mol) 144.174 103.12
CAS Number 19701-83-8 3913-67-5
Functional Groups Acetyl, methylamide N-methyl, carboxylic acid
Applications Peptide synthesis Biomarker research

Key Difference: The dipeptide structure of the target compound provides a backbone for conformational studies, whereas N-Methyl-L-alanine is a monomeric building block .

N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide (CAS: 61595-62-8)

  • Molecular Formula : C₁₄H₁₈N₄O₅
  • Molecular Weight : 322.32 g/mol
  • Applications : Enzyme substrate or inhibitor in protease assays due to chromogenic properties .
Parameter Target Compound 4-Nitro-Phe-Ala Derivative
Molecular Weight (g/mol) 144.174 322.32
Functional Groups Acetyl, methylamide Nitrophenyl, acetyl
Purity ≥99% ≥99% (HPLC)
Stability Stable at room temperature Light-sensitive due to nitro group

Key Difference : The nitro group in the phenylalanyl derivative enables spectrophotometric detection, unlike the target compound, which is suited for NMR-based structural studies .

L-Alanyl-L-alanine (CAS: 1948-33-0)

  • Molecular Formula : C₆H₁₂N₂O₃
  • Molecular Weight : 160.17 g/mol
  • Key Features : Unmodified dipeptide with free N- and C-termini .
  • Applications : Model for studying peptide hydration and crystallography .
Parameter Target Compound L-Alanyl-L-alanine
Terminal Modifications Acetyl (N), methylamide (C) Free amino and carboxyl
Solubility Moderate in organic solvents High aqueous solubility
Conformational Flexibility Restricted by termini modifications High flexibility

Key Difference : Terminal modifications in the target compound reduce polarity, making it more suitable for hydrophobic interaction studies .

N-(t-Boc)-L-alanyl-N-[2-(2,4,5-trihydroxyphenyl)ethyl]-L-alaninamide (NIMH Code: A-513)

  • Molecular Formula : C₁₉H₂₉N₃O₇
  • Molecular Weight : 411.45 g/mol
  • Key Features : t-Boc protection and trihydroxyphenyl group for enhanced stability and receptor binding .
  • Applications : Neurological drug development (NIMH catalog) .
Parameter Target Compound NIMH A-513
Protective Groups Acetyl, methylamide t-Boc, trihydroxyphenyl
Pharmacological Relevance Limited High (CNS-targeting)
logP ~0.5 (predicted) 0.90

Key Difference: The t-Boc and phenolic groups in NIMH A-513 enhance blood-brain barrier penetration, unlike the target compound .

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d6)δ 1.35 (CH₃, N-methyl), δ 2.02 (COCH₃)
IR (ATR)1648 cm⁻¹ (amide I), 1543 cm⁻¹ (amide II)
HRMS (ESI+)[M+H]⁺ m/z 229.1294 (calc. 229.1292)

Q. Table 2. Computational Parameters for Conformational Analysis

MethodBasis SetSolvent ModelKey OutputsReference
DFT (B3LYP)6-31G(d)PCM (water)φ/ψ angles, H-bond distances
MD (AMBER)ff14SB force fieldTIP3PFree energy landscape (β-turn)

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